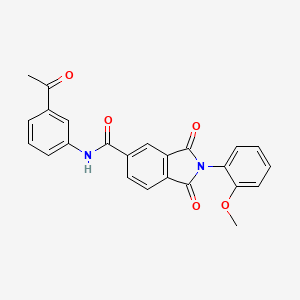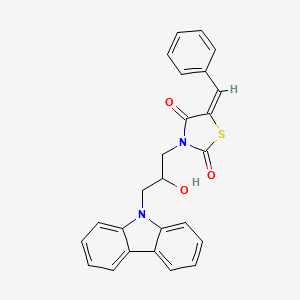
N-(3-acetylphenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests possible applications in drug design and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of isoindole compounds have been explored for their therapeutic potential. This compound may exhibit pharmacological properties that could be harnessed for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-acetylphenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include other isoindole derivatives with different substituents. Examples include:
- N-(3-acetylphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- N-(3-acetylphenyl)-2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18N2O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C24H18N2O5/c1-14(27)15-6-5-7-17(12-15)25-22(28)16-10-11-18-19(13-16)24(30)26(23(18)29)20-8-3-4-9-21(20)31-2/h3-13H,1-2H3,(H,25,28) |
InChI Key |
URLHMEQJCKZASW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B11688759.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688766.png)
![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688774.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11688778.png)
![2-{[(4-{5-[(2-carboxy-4-hydroxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B11688783.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11688795.png)
![4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11688799.png)
![3-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11688800.png)
![2,4-dichloro-6-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11688803.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11688808.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688812.png)

![2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate](/img/structure/B11688823.png)
![2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid](/img/structure/B11688835.png)
